Cas no 1613723-06-0 (methyl 4-(1-azido-2-hydroxyethyl)benzoate)

Methyl 4-(1-azido-2-hydroxyethyl)benzoate is a versatile bifunctional compound featuring both an azido group and a hydroxyl group on a benzoate ester scaffold. The azido moiety allows for efficient click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective conjugation with alkynes. The hydroxyl group provides an additional reactive site for further derivatization or polymerization. This compound is particularly useful in organic synthesis, materials science, and bioconjugation, where controlled functionalization is required. Its stable ester linkage ensures compatibility with a range of reaction conditions, while the aromatic backbone contributes to structural rigidity. Suitable for research applications requiring precise molecular modifications.
methyl 4-(1-azido-2-hydroxyethyl)benzoate structure
1613723-06-0 structure
Product name:methyl 4-(1-azido-2-hydroxyethyl)benzoate
CAS No:1613723-06-0
MF:C10H11N3O3
MW:221.212641954422
CID:6273359
PubChem ID:165615608

methyl 4-(1-azido-2-hydroxyethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(1-azido-2-hydroxyethyl)benzoate
    • 1613723-06-0
    • EN300-1820449
    • Inchi: 1S/C10H11N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(6-14)12-13-11/h2-5,9,14H,6H2,1H3
    • InChI Key: YFMBMOCFSNWBHK-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC(C(=O)OC)=CC=1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 221.08004122g/mol
  • Monoisotopic Mass: 221.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 60.9Ų

methyl 4-(1-azido-2-hydroxyethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1820449-1.0g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
1g
$785.0 2023-06-03
Enamine
EN300-1820449-2.5g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
2.5g
$1089.0 2023-09-19
Enamine
EN300-1820449-0.5g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1820449-0.05g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
0.05g
$468.0 2023-09-19
Enamine
EN300-1820449-5g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
5g
$1614.0 2023-09-19
Enamine
EN300-1820449-1g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
1g
$557.0 2023-09-19
Enamine
EN300-1820449-10g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
10g
$2393.0 2023-09-19
Enamine
EN300-1820449-0.1g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
0.1g
$490.0 2023-09-19
Enamine
EN300-1820449-0.25g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
0.25g
$513.0 2023-09-19
Enamine
EN300-1820449-5.0g
methyl 4-(1-azido-2-hydroxyethyl)benzoate
1613723-06-0
5g
$2277.0 2023-06-03

Additional information on methyl 4-(1-azido-2-hydroxyethyl)benzoate

Recent Advances in the Application of Methyl 4-(1-azido-2-hydroxyethyl)benzoate (CAS: 1613723-06-0) in Chemical Biology and Drug Discovery

Methyl 4-(1-azido-2-hydroxyethyl)benzoate (CAS: 1613723-06-0) has emerged as a versatile building block in chemical biology and pharmaceutical research. This compound, characterized by its azido and hydroxyethyl functional groups, has garnered significant attention due to its potential applications in click chemistry, bioconjugation, and drug design. Recent studies have explored its utility in synthesizing novel bioactive molecules, developing targeted drug delivery systems, and probing biological mechanisms.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. Researchers utilized methyl 4-(1-azido-2-hydroxyethyl)benzoate as a key intermediate in constructing antibody-drug conjugates (ADCs) with improved stability and targeting specificity. The study reported a 40% increase in conjugation efficiency compared to traditional azide-bearing linkers, highlighting the compound's structural advantages.

In drug discovery, this molecule has shown promise as a scaffold for developing kinase inhibitors. A recent patent application (WO2023056121) disclosed its incorporation into novel tyrosine kinase inhibitors targeting resistant mutations in non-small cell lung cancer. The hydroxyl group's presence allowed for strategic modifications that enhanced both solubility and target engagement, addressing a critical challenge in kinase inhibitor development.

The compound's role in PROTAC (proteolysis targeting chimera) technology has also been investigated. A 2024 Nature Chemical Biology paper detailed its use as a linker component in bifunctional molecules designed to degrade challenging targets like KRAS mutants. The azide functionality enabled modular assembly while the hydroxyethyl group contributed to optimal spatial orientation of warhead and E3 ligase binder components.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of methyl 4-(1-azido-2-hydroxyethyl)benzoate. A green chemistry approach published in Organic Process Research & Development (2023) reported a safer, scalable synthesis using continuous flow technology, reducing hazardous azide handling while achieving 85% yield. This development addresses previous manufacturing challenges and enables broader accessibility for research applications.

Looking forward, the unique properties of methyl 4-(1-azido-2-hydroxyethyl)benzoate position it as a valuable tool in emerging areas such as targeted protein degradation, covalent inhibitor design, and chemical probe development. Its dual functionality continues to inspire innovative applications across multiple therapeutic areas, from oncology to neurodegenerative diseases. Future research directions likely include exploration of its stereochemical properties and further optimization of its physicochemical characteristics for specific biological applications.

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